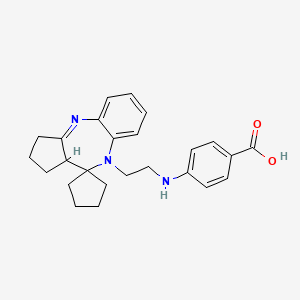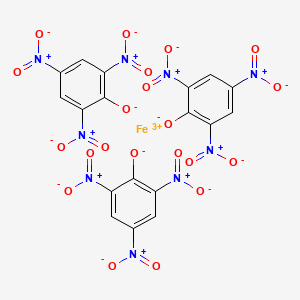
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(1,3-benzodioxol-5-yl)ethenyl)-1,3-diethyl-7-methyl-, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-プリン-2,6-ジオン, 3,7-ジヒドロ-8-(2-(1,3-ベンゾジオキソール-5-イル)エテニル)-1,3-ジエチル-7-メチル-, (E)- は、プリンファミリーに属する複雑な有機化合物です。この化合物は、ベンゾジオキソール部分を含む、さまざまな官能基で置換されたプリンコアを含むそのユニークな構造が特徴です。それは、潜在的な生物学的および化学的特性のために、科学研究のさまざまな分野で注目されています。
準備方法
合成経路と反応条件: 1H-プリン-2,6-ジオン, 3,7-ジヒドロ-8-(2-(1,3-ベンゾジオキソール-5-イル)エテニル)-1,3-ジエチル-7-メチル-, (E)- の合成は、通常、複数段階の有機合成を伴います。このプロセスは、プリンコアの調製から始まり、その後、一連の置換反応によってベンゾジオキソール部分を導入します。主要なステップには以下が含まれます。
プリンコアの形成: これは、適切なアミンとカルボニル化合物を酸性または塩基性条件下で縮合させることで達成できます。
置換反応:
工業生産方法: この化合物の工業生産には、同様の合成経路が使用されますが、規模が大きくなります。連続フローリアクターと自動合成プラットフォームを使用すると、生産プロセスの効率と収率を向上させることができます。温度、圧力、触媒濃度などの反応条件の最適化は大規模合成に不可欠です。
化学反応の分析
反応の種類: 1H-プリン-2,6-ジオン, 3,7-ジヒドロ-8-(2-(1,3-ベンゾジオキソール-5-イル)エテニル)-1,3-ジエチル-7-メチル-, (E)- は、以下を含むさまざまな化学反応を受けることができます。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの強力な酸化剤を使用して酸化することができ、酸化誘導体の形成につながります。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、化合物の還元形態をもたらします。
置換: この化合物は、求核置換反応に参加することができます。この反応では、プリンコアまたはベンゾジオキソール部分の官能基が他の求核剤によって置換されます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウム、三酸化クロム、および酸性または塩基性条件下での過酸化水素。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、および接触水素化。
置換: ハロゲン化試薬、アミンなどの求核剤、およびパラジウム触媒。
主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はカルボン酸またはケトンを生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります。
科学研究への応用
1H-プリン-2,6-ジオン, 3,7-ジヒドロ-8-(2-(1,3-ベンゾジオキソール-5-イル)エテニル)-1,3-ジエチル-7-メチル-, (E)- は、以下を含む幅広い科学研究アプリケーションを持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学におけるリガンドとして使用されます。
生物学: 酵素阻害剤または生物学的経路のモジュレーターとしての可能性について調査されています。
医学: 抗炎症、抗ウイルス、および抗がん活性など、潜在的な治療特性について探求されています。
産業: そのユニークな構造特性により、ポリマーやナノマテリアルなどの新しい材料の開発に利用されています。
科学的研究の応用
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(1,3-benzodioxol-5-yl)ethenyl)-1,3-diethyl-7-methyl-, (E)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
1H-プリン-2,6-ジオン, 3,7-ジヒドロ-8-(2-(1,3-ベンゾジオキソール-5-イル)エテニル)-1,3-ジエチル-7-メチル-, (E)- の作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、次の方法で効果を発揮する可能性があります。
酵素への結合: 重要な生物学的プロセスに関与する酵素の活性を阻害または調節します。
受容体との相互作用: 細胞受容体に結合し、シグナル伝達経路に影響を与えます。
遺伝子発現の調節: 炎症、細胞増殖、およびアポトーシスに関与する遺伝子の発現に影響を与えます。
類似化合物との比較
1H-プリン-2,6-ジオン, 3,7-ジヒドロ-8-(2-(1,3-ベンゾジオキソール-5-イル)エテニル)-1,3-ジエチル-7-メチル-, (E)- は、以下のような他の類似化合物と比較できます。
カフェイン: 刺激特性を持つよく知られたプリン誘導体。
テオブロミン: ココアに含まれる別のプリン誘導体で、軽度の刺激効果があります。
アロプリノール: 痛風の治療に使用されるプリン類似体。
ユニークさ: 1H-プリン-2,6-ジオン, 3,7-ジヒドロ-8-(2-(1,3-ベンゾジオキソール-5-イル)エテニル)-1,3-ジエチル-7-メチル-, (E)- のユニークさは、ベンゾジオキソール部分などの特定の構造的特徴にあり、これは他のプリン誘導体と比較して異なる生物学的および化学的特性を付与する可能性があります。
特性
CAS番号 |
155271-13-9 |
|---|---|
分子式 |
C19H20N4O4 |
分子量 |
368.4 g/mol |
IUPAC名 |
8-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C19H20N4O4/c1-4-22-17-16(18(24)23(5-2)19(22)25)21(3)15(20-17)9-7-12-6-8-13-14(10-12)27-11-26-13/h6-10H,4-5,11H2,1-3H3/b9-7+ |
InChIキー |
YTCWZMWASRZDLC-VQHVLOKHSA-N |
異性体SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC4=C(C=C3)OCO4)C |
正規SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC4=C(C=C3)OCO4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


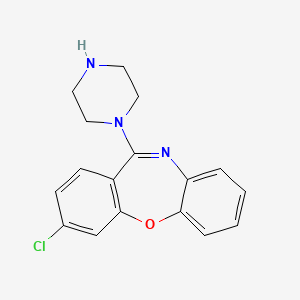

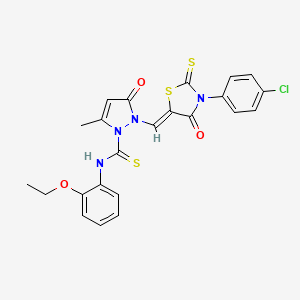
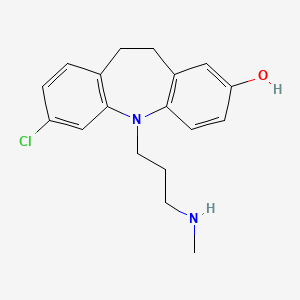
![9-(2,3-dimethoxyphenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12741579.png)
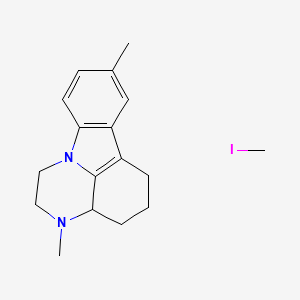
![(6aR,9S)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12741598.png)

